Methyl 5-{[(4-bromophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
METHYL 5-[N-(4-BROMOBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran ring, a nitro group, and a bromobenzenesulfonyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(4-BROMOBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-bromobenzenesulfonyl chloride and 4-nitrobenzoyl chloride. These intermediates are then subjected to nucleophilic substitution reactions with appropriate amines and benzofuran derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(4-BROMOBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other reducible functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines and thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring or the sulfonyl moiety.
Scientific Research Applications
METHYL 5-[N-(4-BROMOBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(4-BROMOBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzenesulfonic acid monohydrate
- 4-Bromobenzenesulfonyl chloride
- 5-[(4-Bromobenzenesulfonyl)methyl]-N-butylfuran-2-carboxamide
Uniqueness
METHYL 5-[N-(4-BROMOBENZENESULFONYL)4-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H17BrN2O8S |
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Molecular Weight |
573.4 g/mol |
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H17BrN2O8S/c1-14-22(24(29)34-2)20-13-18(9-12-21(20)35-14)26(36(32,33)19-10-5-16(25)6-11-19)23(28)15-3-7-17(8-4-15)27(30)31/h3-13H,1-2H3 |
InChI Key |
LPHLTDMAAKRXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC |
Origin of Product |
United States |
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